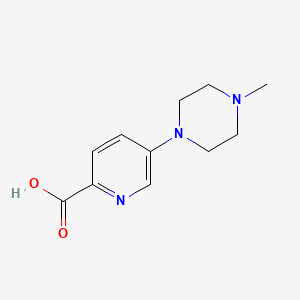

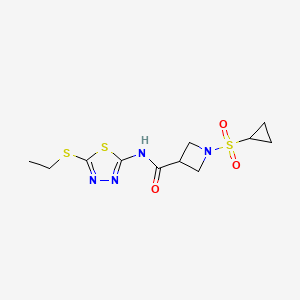

N-(1-(benzofuran-2-yl)propan-2-yl)-5-chloro-2-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(1-(benzofuran-2-yl)propan-2-yl)-5-chloro-2-methoxybenzamide” is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. Benzofuran compounds are a class of compounds that are ubiquitous in nature. Numerous studies have shown that most benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran and its derivatives are widely present as scaffolds in the complex molecules of natural products . Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds .Chemical Reactions Analysis

Benzofuran compounds are widely recognized for their extensive biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. These compounds have attracted significant attention from chemical and pharmaceutical researchers worldwide, making them potential natural drug lead compounds.Wissenschaftliche Forschungsanwendungen

1. Toxicokinetics and Analytical Toxicology

A study on the toxicokinetics and analytical toxicology of NBOMe derivatives, which include compounds with benzofuran structures, revealed insights into their metabolism, plasma protein binding, and detectability in urine. This research is crucial for understanding drug interactions, polymorphisms, and elimination routes of such compounds, aiding in forensic and clinical toxicology (Richter et al., 2019).

2. Potential Dopamine Receptor Imaging Agents

Research on iodobenzamide analogues with benzofuran and naphthalene structures has highlighted their potential as CNS D-2 dopamine receptor imaging agents. Such compounds, including those with benzofuran structures, could be used for imaging dopamine receptors in the central nervous system, offering possibilities for the development of new diagnostic tools (Murphy et al., 1990).

3. Dielectric and Thermal Properties in Polymer Chemistry

Benzofuran compounds play a role in polymer chemistry, where they contribute to the dielectric and thermal properties of polymers. These properties are essential for various applications, including electronics and materials science (Çelik & Coskun, 2018).

4. Estrogen Receptor Binding Affinity

Benzofuran derivatives have been studied for their affinity to the estrogen receptor, indicating potential applications in hormone-related research and therapies (Halabalaki et al., 2000).

5. Anticancer Activity and Tubulin Polymerization Inhibition

A series of dihydrobenzofuran lignans, related to benzofurans, has been evaluated for potential anticancer activity, showing promising results particularly in leukemia and breast cancer cell lines. These compounds exhibit antimitotic properties by inhibiting tubulin polymerization, suggesting their potential as antitumor agents (Pieters et al., 1999).

6. Photocatalytic Degradation in Environmental Science

Benzofuran compounds have been involved in studies related to the photocatalytic degradation of environmental pollutants, indicating their role in environmental remediation technologies (Torimoto et al., 1996).

Wirkmechanismus

Target of Action

The compound, also known as N-(1-(benzofuran-2-yl)propan-2-yl)-5-chloro-2-methoxybenzamide, primarily targets monoamine transporters . These transporters include dopamine transporters (DAT), norepinephrine transporters (NET), and serotonin transporters (SERT) . These transporters play a crucial role in regulating the concentration of monoamine neurotransmitters in the synaptic cleft, thereby modulating neural signaling.

Mode of Action

This compound acts as a substrate-type releaser at DAT, NET, and SERT . It binds to these transporters and induces the release of dopamine, norepinephrine, and serotonin . This action is similar to the effects produced by 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA) .

Biochemical Pathways

The compound’s interaction with monoamine transporters affects the monoamine transmission pathway . By inducing the release of dopamine, norepinephrine, and serotonin, it alters the concentration of these neurotransmitters in the synaptic cleft . This can lead to changes in neural signaling and potentially affect various physiological functions regulated by these neurotransmitters.

Pharmacokinetics

Similar compounds are known to have significant bioavailability and can exert their effects in a low concentration range

Result of Action

The compound’s action results in dose-related elevations in extracellular dopamine and serotonin in the brain . This can lead to profound behavioral activation characterized by forward locomotion . The compound’s effects are more potent than MDA, producing sustained stimulant-like effects .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s effects can be influenced by the presence of other psychoactive substances . Furthermore, the compound’s action can be affected by factors such as the user’s health status, genetic factors, and the use of other medications.

Zukünftige Richtungen

Benzofuran compounds have attracted significant attention from chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . The innovative methods for constructing benzofuran rings offer efficient synthesis routes for complex benzofuran compounds, underscoring their significance in drug development and pharmaceutical research . This suggests a promising direction for future studies in exploring benzofuran-based compounds for treating various diseases.

Eigenschaften

IUPAC Name |

N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chloro-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClNO3/c1-12(9-15-10-13-5-3-4-6-17(13)24-15)21-19(22)16-11-14(20)7-8-18(16)23-2/h3-8,10-12H,9H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTVDYJPBBHYIOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=C(C=CC(=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

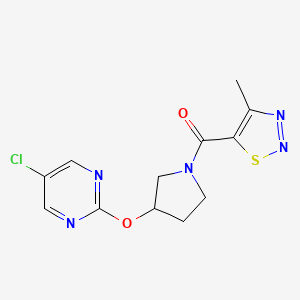

![3,4-difluoro-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3015190.png)

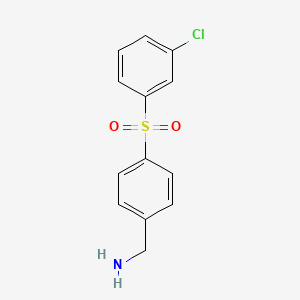

![2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B3015201.png)

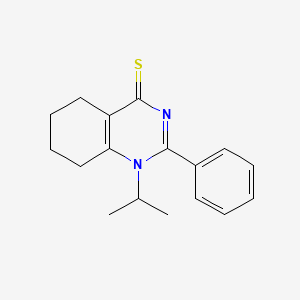

![N-(3-{3-[4-(4-fluorophenyl)piperazino]-1-propynyl}phenyl)acetamide](/img/structure/B3015203.png)

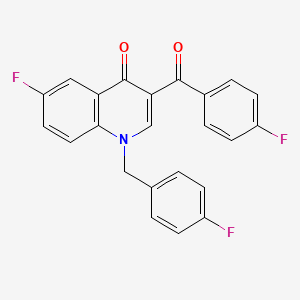

![N-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B3015204.png)